molecular formula C12H22BrNO3 B12938151 Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate

Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate

Cat. No.: B12938151
M. Wt: 308.21 g/mol
InChI Key: FWVXLCQYKSAVKJ-UHFFFAOYSA-N
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Description

This compound is a brominated morpholine derivative featuring a tert-butyl carboxylate group. Its structure includes a morpholine ring substituted with a bromomethyl group at position 2 and two methyl groups at position 3,3, while the tert-butyl carboxylate moiety occupies position 2.

Properties

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-6-7-16-9(8-13)12(14,4)5/h9H,6-8H2,1-5H3

InChI Key

FWVXLCQYKSAVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCN1C(=O)OC(C)(C)C)CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of tert-butyl 3,3-dimethylmorpholine-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers, depending on the nucleophile used.

    Elimination Reactions: Alkenes are the major products formed.

Scientific Research Applications

Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce specific functional groups into drug candidates, potentially enhancing their biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (8)

  • Structural Differences :
    • The morpholine ring in the target compound is replaced by an indole-carboxamido-phenanthrene hybrid system in compound 8 .
    • The bromomethyl group in the target compound is absent; instead, 8 contains a complex tricyclic terpene-derived substituent.
  • Synthetic Utility :
    • Compound 8 is tailored for steroid-like applications, whereas the brominated morpholine derivative is more suited for alkylation or cross-coupling reactions due to its reactive C-Br bond .
  • Spectroscopic Data :
    • 13C NMR (150 MHz, CDCl3): Compound 8 shows peaks for aromatic carbons (δ 110–150 ppm) absent in the target compound, which would exhibit signals for the morpholine ring (δ 40–70 ppm) and the bromomethyl group (δ 30–35 ppm) .

Tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (2) and Tert-butyl (4R)-4-(3-ethoxy-2,2-difluoro-1-hydroxy-3-oxopropyl)-2,2-dimethyl oxazolidine-3-carboxylate (3)

  • Functional Group Comparison :
    • Both 2 and 3 are oxazolidine derivatives, differing from the morpholine ring in the target compound. Oxazolidines are five-membered rings with one oxygen and one nitrogen atom, while morpholines are six-membered rings with one oxygen and one nitrogen atom.
    • The target compound’s bromomethyl group contrasts with the formyl group in 2 and the difluoro-hydroxy-oxopropyl moiety in 3 .
  • Reactivity :
    • Compound 2 undergoes reduction (e.g., DIBAL-H) to yield alcohols, whereas the bromomethyl group in the target compound enables nucleophilic substitutions (e.g., with amines or thiols) .
  • Yield and Purity: Synthesis of 2 achieved a 94% yield via DIBAL-H reduction, while 3 was obtained in 65% yield through a zinc-mediated reaction.

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Functional Groups Synthetic Yield Key Applications
Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate Morpholine Bromomethyl, tert-butyl carboxylate N/A* Alkylation intermediates
Compound 8 (Indole-phenanthrene hybrid) Indole-terpene Carboxamido, vinyl, methyl N/A* Steroid analog synthesis
Tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (2 ) Oxazolidine Formyl, tert-butyl carboxylate 94% Aldehyde precursors
Tert-butyl (4R)-4-(3-ethoxy-2,2-difluoro-1-hydroxy-3-oxopropyl)-2,2-dimethyl oxazolidine-3-carboxylate (3 ) Oxazolidine Difluoro-hydroxy-oxopropyl, ethoxy 65% Fluorinated building blocks

Research Findings and Methodological Notes

  • Structural Analysis :
    • The use of SHELX software (e.g., SHELXL, SHELXS) for crystallographic refinement is critical for resolving complex structures like compound 8 , though this methodology is less frequently applied to simpler brominated morpholines due to their lower symmetry .
  • Synthetic Challenges :
    • Brominated morpholines face stability issues under basic conditions, whereas oxazolidines (e.g., 2 , 3 ) exhibit greater stability due to their rigid five-membered ring .
  • Spectroscopic Techniques: 1H/13C NMR is indispensable for confirming substituent positions in morpholine and oxazolidine derivatives, with chemical shifts for bromomethyl groups (~δ 3.5–4.0 ppm in 1H NMR) serving as diagnostic markers .

Biological Activity

Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, a bromomethyl substituent, and a morpholine ring, which contribute to its unique properties.

  • Molecular Formula : C12H22BrNO3
  • Molecular Weight : 308.21 g/mol

This compound's structure is significant for its reactivity and interaction with biological systems. The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can be exploited in various biological applications.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Morpholine derivatives have shown promise as antimicrobial agents. The interaction of the bromomethyl group with microbial enzymes may inhibit growth or lead to cell death.
  • Anticancer Properties : Some studies suggest that morpholine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Synthesis and Reactivity :
    • A study demonstrated the synthesis of morpholine derivatives, highlighting the reactivity of bromomethyl groups in forming covalent bonds with nucleophiles prevalent in biological systems. This reactivity can be utilized to develop targeted therapies against specific pathogens or cancer cells .
  • In Vitro Studies :
    • In vitro assays have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis .
  • Biodegradation Potential :
    • Research into the biodegradation of xenobiotic compounds has shown that similar morpholine derivatives can be metabolized by microbial communities, suggesting potential applications in bioremediation processes . This aspect is crucial for environmental applications and understanding how such compounds interact with living organisms.

Comparative Analysis with Related Compounds

Compound NameSimilarity IndexKey Features
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate1.00Enantiomeric form with similar reactivity
4-Boc-2-(bromomethyl)morpholine1.00Contains a Boc protecting group
tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate0.90Related oxazolidine structure
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate0.88Contains formyl instead of bromomethyl
tert-Butyl 2-methylmorpholine-4-carboxylate0.85Lacks bromination but retains morpholine structure

This table illustrates the diversity within morpholine derivatives and their potential applications across various fields, including medicinal chemistry and environmental science.

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